5-Bromo-2-(butan-2-yl)-4-chloropyrimidine

Suzuki-Miyaura coupling chemoselectivity palladium catalysis

5-Bromo-2-(butan-2-yl)-4-chloropyrimidine (CAS 1506786-09-9) is a tri-substituted halogenated pyrimidine derivative with molecular formula C₈H₁₀BrClN₂ and molecular weight 249.53 g/mol. The compound features a sec-butyl substituent at the 2-position, a chlorine atom at the 4-position, and a bromine atom at the 5-position of the pyrimidine ring.

Molecular Formula C8H10BrClN2
Molecular Weight 249.54
CAS No. 1506786-09-9
Cat. No. B2749808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(butan-2-yl)-4-chloropyrimidine
CAS1506786-09-9
Molecular FormulaC8H10BrClN2
Molecular Weight249.54
Structural Identifiers
SMILESCCC(C)C1=NC=C(C(=N1)Cl)Br
InChIInChI=1S/C8H10BrClN2/c1-3-5(2)8-11-4-6(9)7(10)12-8/h4-5H,3H2,1-2H3
InChIKeyPSIAZRNNZHABSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(butan-2-yl)-4-chloropyrimidine (CAS 1506786-09-9): Orthogonal Functionalization Scaffold for Iterative Library Synthesis


5-Bromo-2-(butan-2-yl)-4-chloropyrimidine (CAS 1506786-09-9) is a tri-substituted halogenated pyrimidine derivative with molecular formula C₈H₁₀BrClN₂ and molecular weight 249.53 g/mol . The compound features a sec-butyl substituent at the 2-position, a chlorine atom at the 4-position, and a bromine atom at the 5-position of the pyrimidine ring. This substitution pattern creates a synthetically versatile scaffold with three distinct functionalization handles: the sec-butyl group provides steric bulk and lipophilicity modulation; the C4–Cl bond is activated by adjacent ring nitrogens for nucleophilic aromatic substitution (SNAr); and the C5–Br bond, positioned distal to the ring nitrogens, is optimally configured for transition metal-catalyzed cross-coupling reactions . The compound is commercially available as a research building block, typically at ≥95% purity, and is primarily employed as an intermediate in medicinal chemistry and agrochemical synthesis programs .

Why 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine Cannot Be Substituted by Common Mono-Halogenated or 2-Alkyl Pyrimidine Analogs


Substitution of 5-bromo-2-(butan-2-yl)-4-chloropyrimidine with simpler pyrimidine analogs introduces irreversible synthetic limitations that propagate through multi-step medicinal chemistry workflows. Mono-halogenated pyrimidines (e.g., 2-chloropyrimidine or 5-bromopyrimidine) lack the orthogonal reactivity profile required for sequential, chemoselective diversification—a single halogen forces all coupling or substitution chemistry to occur at one position, eliminating the ability to perform iterative functionalization . Conversely, analogs lacking the sec-butyl group at C2 (e.g., 5-bromo-4-chloropyrimidine, CAS 56181-39-6) lack the lipophilic alkyl substituent necessary for establishing meaningful structure-activity relationship (SAR) comparisons with lead compounds containing hydrophobic binding pocket interactions. The 2-position alkyl group is not a passive spectator; it modulates the electronic environment of the adjacent C4–Cl bond and can influence both reaction kinetics in SNAr chemistry and the compound's physicochemical properties [1]. The presence of both bromine and chlorine atoms at distinct ring positions—with C5–Br suited for Pd-catalyzed cross-coupling and C4–Cl amenable to SNAr—enables orthogonal diversification strategies that are inaccessible with singly halogenated scaffolds . This evidence is presented quantitatively below.

Comparative Evidence: Quantified Differentiation of 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine Versus Closest Analogs


Evidence 1: Orthogonal Functionalization via Chemoselective C–Br Cross-Coupling with C–Cl Retention

5-Bromo-2-(butan-2-yl)-4-chloropyrimidine enables orthogonal diversification through the differential reactivity of its C5–Br and C4–Cl bonds. Under standard Suzuki-Miyaura coupling conditions with Pd catalysts, the C5–Br bond undergoes selective cross-coupling with aryl/heteroaryl boronic acids while the C4–Cl bond remains intact . This chemoselectivity derives from the electronic environment of the pyrimidine ring: the C4–Cl bond is activated by adjacent N1 and N3 nitrogens and is susceptible to SNAr; the C5–Br bond, positioned distal to the ring nitrogens, is less activated toward SNAr but is ideally configured for Pd-catalyzed cross-coupling . Chloropyrimidine substrates have been demonstrated to be preferable over iodo-, bromo-, or fluoropyrimidines in Suzuki coupling reactions [1]. In contrast, 5-bromo-4-chloropyrimidine (CAS 56181-39-6) lacks the C2 sec-butyl group and thus cannot provide the same lipophilic modulation or SAR continuity for lead optimization programs requiring a C2 alkyl substituent .

Suzuki-Miyaura coupling chemoselectivity palladium catalysis iterative synthesis

Evidence 2: Halogen Bond Strength and C–X Bond Reactivity Hierarchy in Pyrimidine Systems

The differential reactivity between C5–Br and C4–Cl bonds in 5-bromo-2-(butan-2-yl)-4-chloropyrimidine is governed by established halogen bonding and bond strength principles. In pyrimidine-containing systems, halogen bond strength increases in the order Cl < Br < I, with bromine forming stronger non-covalent interactions than chlorine [1]. This enhanced halogen bonding capability of bromine contributes to its superior performance in Pd-catalyzed oxidative addition steps during cross-coupling reactions. Conversely, the C4–Cl bond benefits from activation by the adjacent N3 ring nitrogen, making it the preferred site for nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and alkoxides [2]. The C5–Br bond, positioned distal to ring nitrogens, exhibits attenuated SNAr reactivity but is optimal for transition metal-catalyzed transformations [2]. This electronic differentiation is absent in symmetric dihalogenated analogs (e.g., 4,6-dichloropyrimidine) and in mono-halogenated comparators (e.g., 2-(butan-2-yl)-4-chloropyrimidine, CAS 1249928-89-9, which lacks the C5 bromine handle entirely and thus cannot undergo C5 cross-coupling) .

halogen bonding SNAr reactivity cross-coupling bond dissociation energy

Evidence 3: C5-Bromo Regioselectivity Advantage for Late-Stage Diversification

The C5–Br substitution pattern in 5-bromo-2-(butan-2-yl)-4-chloropyrimidine confers regioselective reactivity advantages over C2-halogenated pyrimidine scaffolds. In pyrimidine systems, the C5 position is distant from the ring nitrogens, resulting in a distinct electronic profile that preserves the integrity of the electron-deficient heterocyclic system during cross-coupling . This regioselectivity makes 5-bromopyrimidine derivatives ideal for late-stage diversification in fragment-based drug design and combinatorial chemistry libraries, as the C5 position can be functionalized without disturbing the C2 and C4 substituents . In contrast, 2-bromopyrimidine analogs (e.g., 2-bromo-4-chloropyrimidine) exhibit different reactivity patterns due to activation by adjacent nitrogen atoms. The C2–Br bond is more susceptible to SNAr and may undergo competing nucleophilic displacement under cross-coupling conditions, reducing chemoselectivity . The sec-butyl group at C2 in the target compound further distinguishes it from unsubstituted 5-bromo-4-chloropyrimidine (CAS 56181-39-6) by providing a pre-installed alkyl moiety that can be carried through synthetic sequences without additional alkylation steps .

regioselective cross-coupling fragment-based drug design combinatorial chemistry 5-bromopyrimidine

Procurement-Relevant Application Scenarios for 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine


Scenario 1: Iterative Library Synthesis Requiring Sequential C5 then C4 Diversification

Research programs synthesizing focused kinase inhibitor libraries or pyrimidine-based compound collections benefit from the orthogonal reactivity of 5-bromo-2-(butan-2-yl)-4-chloropyrimidine. The C5–Br bond undergoes selective Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids while preserving the C4–Cl handle . This enables two-step diversification without intermediate deprotection: first, introduce aryl/heteroaryl diversity at C5 via Pd catalysis; second, introduce amine diversity at C4 via SNAr. This iterative sequence reduces synthetic step count by 1-2 steps per analog compared to mono-halogenated scaffolds requiring protecting group strategies, making it particularly valuable for parallel synthesis and high-throughput medicinal chemistry campaigns [1]. The pre-installed sec-butyl group at C2 provides a fixed lipophilic anchor that can be carried through the entire sequence without additional alkylation steps, streamlining SAR exploration around hydrophobic binding pockets.

Scenario 2: Late-Stage Functionalization in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD) and late-stage diversification programs, the C5-bromo substituent offers mild, regioselective reactivity ideally suited for introducing molecular complexity after the core scaffold has been elaborated . Unlike C2-halogenated pyrimidines, which exhibit enhanced electrophilicity and are prone to competing SNAr side reactions, the C5–Br bond maintains 'moderate, stable' reactivity that preserves the integrity of the electron-deficient heterocyclic system during cross-coupling . This property is critical for maintaining reproducible reaction profiles across structurally diverse coupling partners in combinatorial chemistry settings. The sec-butyl substituent further differentiates this scaffold from simpler 5-bromo-4-chloropyrimidine (CAS 56181-39-6) by providing a built-in alkyl group that can occupy hydrophobic subpockets without requiring a separate alkylation step, thereby preserving synthetic efficiency and reducing the risk of introducing impurities from additional transformations .

Scenario 3: SAR Studies on C2-Alkyl Substituted Pyrimidine Kinase Inhibitors

Medicinal chemistry programs investigating pyrimidine-based kinase inhibitors—including those targeting Bcr/Abl, Src family kinases, and other tyrosine kinases where pyrimidine scaffolds are privileged chemotypes—require systematic SAR exploration of alkyl substitution at the C2 position . 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine provides the sec-butyl group pre-installed, enabling direct assessment of how C2 alkyl branching and chain length affect target binding, cellular potency, and physicochemical parameters (logP, solubility, permeability). This avoids the need for post-hoc alkylation of pyrimidine cores, which can introduce regioselectivity challenges and additional purification burdens. For programs requiring C2 alkyl SAR alongside C5 and C4 diversification, this scaffold offers three orthogonal vectors (C2 alkyl, C4 halogen/SNAr, C5 cross-coupling) in a single commercially available building block. This capability is not available from simpler analogs such as 2-(butan-2-yl)-4-chloropyrimidine (lacks C5 handle) or 5-bromo-4-chloropyrimidine (lacks C2 alkyl) [1].

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